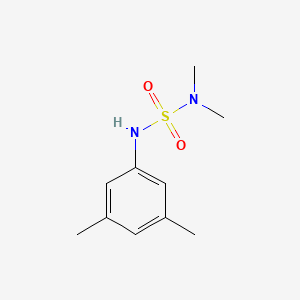
4-(4-biphenylylmethyl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-biphenylylmethyl)thiomorpholine, also known as Wilfosine, is a thiomorpholine derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in various lab experiments. In
Mecanismo De Acción
The mechanism of action of 4-(4-biphenylylmethyl)thiomorpholine is not fully understood, but it is believed to involve the modulation of certain neurotransmitter receptors, such as the GABA-A receptor. This compound has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. Additionally, 4-(4-biphenylylmethyl)thiomorpholine has been found to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-biphenylylmethyl)thiomorpholine are diverse and depend on the specific application. In neuroscience, this compound has been shown to have anxiolytic and anticonvulsant effects, as well as the potential to improve cognitive function. In cancer research, 4-(4-biphenylylmethyl)thiomorpholine has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell proliferation and tumor growth. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-biphenylylmethyl)thiomorpholine in lab experiments include its diverse range of biochemical and physiological effects, as well as its potential applications in various research areas. Additionally, this compound has been found to have low toxicity and good stability, making it a safe and reliable research tool. However, the limitations of using 4-(4-biphenylylmethyl)thiomorpholine include its relatively high cost and limited availability, as well as the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the use of 4-(4-biphenylylmethyl)thiomorpholine in scientific research. One potential direction is the development of new compounds with similar structures and activities, which could lead to the discovery of novel therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-biphenylylmethyl)thiomorpholine and its potential side effects, which could inform the development of safer and more effective drugs. Finally, this compound could be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects.
Métodos De Síntesis
The synthesis of 4-(4-biphenylylmethyl)thiomorpholine involves the reaction of 4-bromobenzyl chloride with thiomorpholine in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. This method has been reported to yield the desired product in good yields and high purity.
Aplicaciones Científicas De Investigación
4-(4-biphenylylmethyl)thiomorpholine has been found to have potential applications in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitter receptors, making it a promising candidate for the treatment of neurological disorders such as epilepsy and depression. In cancer research, 4-(4-biphenylylmethyl)thiomorpholine has been found to inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, this compound has been used in drug discovery efforts to identify new compounds with similar structures and activities.
Propiedades
IUPAC Name |
4-[(4-phenylphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NS/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)14-18-10-12-19-13-11-18/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONVYAOQFZRFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198008 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Biphenylylmethyl)thiomorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5754602.png)
![4-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5754608.png)
![4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5754614.png)
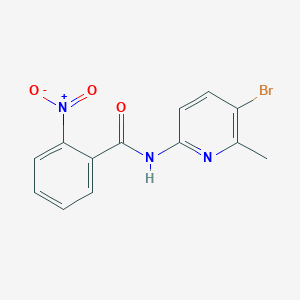
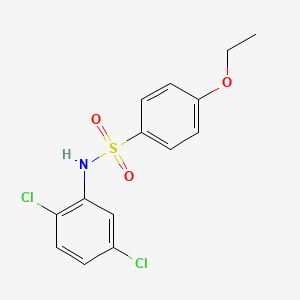

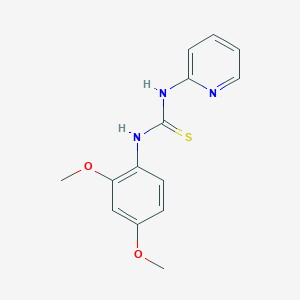
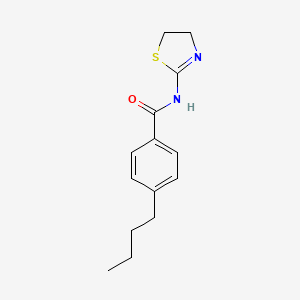
![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)
![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)
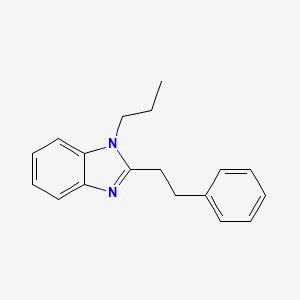
![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5754664.png)
